molecular formula C8H10O2 B14628468 (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde CAS No. 58282-77-2

(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde

Cat. No.: B14628468
CAS No.: 58282-77-2
M. Wt: 138.16 g/mol
InChI Key: HIYMZAOJPYQVAQ-UHFFFAOYSA-N
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Description

(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is an organic compound characterized by a cyclopentenone ring substituted with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement, which is a reaction of furylcarbinols with acids to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as zinc chloride (ZnCl2) and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Piancatelli rearrangement processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2-Methyl-5-oxocyclopent-1-en-1-yl)acetic acid.

    Reduction: (2-Methyl-5-oxocyclopent-1-en-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins through Michael addition, leading to the inhibition of protein function and induction of cellular stress . This mechanism is particularly relevant in its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

58282-77-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-(2-methyl-5-oxocyclopenten-1-yl)acetaldehyde

InChI

InChI=1S/C8H10O2/c1-6-2-3-8(10)7(6)4-5-9/h5H,2-4H2,1H3

InChI Key

HIYMZAOJPYQVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)CC=O

Origin of Product

United States

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